molecular formula C7H6BrN3 B1285317 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 916256-65-0

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1285317
CAS No.: 916256-65-0
M. Wt: 212.05 g/mol
InChI Key: JUWPPXBKRXAJMY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine plays a crucial role in biochemical reactions, particularly as a selective inhibitor of specific enzymes and proteins. It interacts with various biomolecules, including kinases and cyclin-dependent kinases (CDKs), which are essential for regulating cell cycle progression and other cellular processes . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity and modulating downstream signaling pathways. This inhibition can lead to altered phosphorylation states of target proteins, affecting their function and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can inhibit the proliferation of cancer cells by targeting CDKs, leading to cell cycle arrest and apoptosis. Additionally, it can affect the expression of genes involved in cell survival, differentiation, and metabolism, thereby altering the cellular phenotype. The compound’s impact on cellular metabolism includes changes in metabolic flux and the levels of key metabolites, which can influence overall cellular function and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . The compound binds to the active sites of target enzymes, such as CDKs, through hydrogen bonding and hydrophobic interactions. This binding inhibits the enzyme’s catalytic activity, preventing the phosphorylation of substrate proteins. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell. These molecular interactions collectively contribute to the compound’s biological effects.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its biological activity can change with prolonged exposure, leading to potential long-term effects on cellular processes. In vitro and in vivo studies have shown that the compound can induce sustained changes in cell signaling and gene expression, which may have implications for its therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, the compound can selectively inhibit target enzymes without causing significant toxicity. At higher doses, it may induce adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm. These findings highlight the importance of optimizing dosage regimens for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. Additionally, it can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism. These interactions can influence the overall metabolic profile of the cell and contribute to the compound’s biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux and influx transporters, affecting its intracellular concentration and localization. Additionally, binding proteins can sequester the compound in specific cellular compartments, influencing its distribution and activity. These transport and distribution mechanisms are critical for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through post-translational modifications and targeting signals. Its localization can affect its interaction with biomolecules and its ability to modulate cellular processes. For example, nuclear localization may enhance its ability to regulate gene expression, while mitochondrial localization may influence cellular metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine involves the reaction of pyrazolo[1,5-a]pyrimidine with bromine. The process begins with the preparation of 2-methylpyrazolo[1,5-a]pyrimidine, which is then brominated to yield the final product . The reaction conditions typically involve the use of a brominating agent such as bromine or N-bromosuccinimide in an appropriate solvent like acetonitrile or dichloromethane, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield amino derivatives, while coupling reactions with aryl halides produce aryl-substituted pyrazolo[1,5-a]pyrimidines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s ability to participate in halogen bonding and other non-covalent interactions, making it a valuable scaffold in drug discovery and material science .

Properties

IUPAC Name

6-bromo-2-methylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-2-7-9-3-6(8)4-11(7)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWPPXBKRXAJMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10580565
Record name 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916256-65-0
Record name 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-methyl-1H-pyrazol-5-amine a12 (64.8 mmol, 1 eq, 6.3 g) in EtOH (100 ml), in the presence of PTSA, is added bromomalonaldehyde x9 (64.8 mmol, 1 eq, 9.79 g). The mixture is heated at 80° C. for 12 hours. The solvent is evaporated under reduce pressure and the residue purified by chromatography on silicagel (hexane/AcOEt: 93/7 (v/v)). 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine x14 is obtained as a white solid (4.04 g).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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